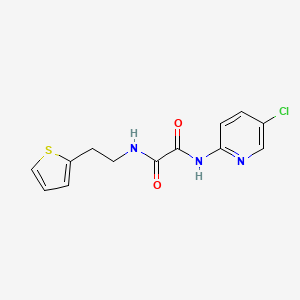
3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including inflammation, immune response, and neurotransmission. The P2Y6 receptor is activated by uridine diphosphate (UDP), a nucleotide that is released under certain conditions, such as tissue damage and infection. MRS2578 has been used as a tool to study the role of the P2Y6 receptor in different biological systems.
科学的研究の応用
Gastric Antisecretory and Cytoprotective Properties
Research has identified imidazo[1,2-a]pyridines and analogues with gastric antisecretory and cytoprotective properties, highlighting their potential as antiulcer agents. These compounds were designed to succeed 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine (Sch 28080), showing similar pharmacologic profiles. Notably, metabolism studies indicated major metabolites as thiocyanate anions, suggesting a distinct metabolic pathway compared to the prototype (Kaminski et al., 1987)[https://consensus.app/papers/antiulcer-agents-gastric-antisecretory-metabolic-kaminski/fd4ebfee5d44547fadc82e80f326e47d/?utm_source=chatgpt].
Role of Nitrogen in Inotropic Activity
Investigations into the effects of nitrogen position on the potency of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines have revealed their significance in inotropic activity, crucial for treating congestive heart failure. Subtle changes in nitrogen positioning dramatically affect the compounds' potency, underscoring the importance of structural nuances in designing effective therapeutics (Spitzer et al., 1988)[https://consensus.app/papers/imidazo12apyrimidines-imidazo12apyrazines-role-spitzer/d08b307b2d2f5f428068029cbf2000aa/?utm_source=chatgpt].
Antiviral Activity Against Flaviviridae
A novel class of biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine has been developed, targeting the inhibition of bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) replication. This research emphasizes the therapeutic potential of these compounds in antiviral therapy, with specific analogues showing selective inhibition reminiscent of potent antiviral activity (Enguehard-Gueiffier et al., 2013)[https://consensus.app/papers/3biphenylimidazo12apyridines-12bpyridazines-enguehardgueiffier/efe388b9e48853bcb3e907c17c400e5d/?utm_source=chatgpt].
Potential Anti-inflammatory Agents
The synthesis of imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxyl moiety as potential anti-inflammatory agents showcases the ongoing efforts to find new therapeutic agents. Preliminary in vivo studies on hind paw edema in rats indicate promising anti-inflammatory activity, pointing towards further structure optimization and in-depth research (2022)[https://consensus.app/papers/synthesis-4pyridinyloxymodified/0e0d0fd7fd1c5659bf904d3f1fc21d75/?utm_source=chatgpt].
Potential Anticancer Agents
Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines have been synthesized as potential anticancer agents, highlighting their role as mitotic inhibitors with significant antitumor activity. This research contributes to the development of new chemotherapeutic options for cancer treatment (Temple et al., 1987)[https://consensus.app/papers/synthesis-anticancer-agents-imidazo45cpyridines-temple/f29c056330ad5613a7f7130a5e58bbe4/?utm_source=chatgpt].
特性
IUPAC Name |
3-imidazol-1-yl-6-(2-methoxyethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-6-7-16-10-3-2-9(12-13-10)14-5-4-11-8-14/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWUNPCHWBZTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2829823.png)



![(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2829828.png)
![3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2829830.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829831.png)

![N-(4-chlorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2829833.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2829835.png)

![6,6-Dimethyl-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2829842.png)

![5-Oxo-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B2829845.png)